molecular formula C8H15N3O B13189125 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol

Cat. No.: B13189125
M. Wt: 169.22 g/mol
InChI Key: VGJGICVHDBIRNB-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is an organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol typically involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. One common method includes the use of lithium aluminum hydride in tetrahydrofuran at room temperature, followed by the addition of water and sodium sulfate to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Further reduction can modify the imidazole ring or other functional groups.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of amino-imidazole derivatives.

Scientific Research Applications

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme function and inhibition.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

    Omeprazole: A proton pump inhibitor containing an imidazole ring, used to reduce stomach acid.

Uniqueness

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylimidazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-11(2)5-10-7/h4-6,8,12H,3,9H2,1-2H3

InChI Key

VGJGICVHDBIRNB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN(C=N1)C)O

Origin of Product

United States

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